1-(4-Bromo-2-nitrophenyl)-1h-imidazole

Organic Synthesis Process Chemistry Imidazole Functionalization

Secure a versatile building block with a unique ortho-nitro/para-bromo pattern. This substitution enables sequential, selective diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions at the para-bromo site, while the ortho-nitro group can be reduced for further functionalization. As a key intermediate in antithrombotic agent synthesis (EP0058047A1) and featuring a LogP of 2.543 for favorable ADME profiles, it is an ideal starting point for kinase inhibitor SAR and focused library construction. Supplied at ≥95% purity with defined storage for assay reproducibility.

Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
CAS No. 23725-66-8
Cat. No. B1467834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-nitrophenyl)-1h-imidazole
CAS23725-66-8
Molecular FormulaC9H6BrN3O2
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])N2C=CN=C2
InChIInChI=1S/C9H6BrN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H
InChIKeyMCQGWWVXABXQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-nitrophenyl)-1H-imidazole (CAS 23725-66-8): Procurement-Ready Chemical Identity and Core Properties


1-(4-Bromo-2-nitrophenyl)-1H-imidazole (CAS 23725-66-8) is a heteroaromatic building block consisting of an imidazole ring N-arylated with a 4-bromo-2-nitrophenyl group. Its molecular formula is C9H6BrN3O2 with a molecular weight of 268.07 g/mol . The compound features a nitro group in the ortho position and a bromine atom in the para position relative to the imidazole attachment, creating a distinctive electronic and steric profile that enables regiospecific cross-coupling reactions. Commercial availability typically specifies a purity of ≥95% , with predicted logP of 2.543 indicating moderate lipophilicity suitable for membrane permeability studies .

Why Generic Substitution of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole Fails: The Cost of Ignoring Ortho-Nitro and Para-Bromo Synergy


In medicinal chemistry and materials research, the temptation to substitute 1-(4-bromo-2-nitrophenyl)-1H-imidazole with simpler analogs such as 1-(4-nitrophenyl)-1H-imidazole or 1-(4-bromophenyl)-1H-imidazole overlooks the synergistic effect of the ortho-nitro/para-bromo substitution pattern. The nitro group in the ortho position introduces both strong electron-withdrawing effects and steric hindrance that modulate imidazole N-1 reactivity, while the para-bromo substituent provides a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [1]. Substituting with a mono-substituted analog removes either the ortho-nitro electronic steering (altering reaction regioselectivity) or the para-bromo coupling site (eliminating downstream diversification potential). Furthermore, imidazole derivatives bearing this specific substitution pattern have been disclosed as key intermediates in antithrombotic agent development, where the 2-nitrophenyl-imidazole scaffold demonstrates class-specific biological activity not recapitulated by unsubstituted or differently substituted phenylimidazoles [2].

Quantitative Differentiation Evidence: 1-(4-Bromo-2-nitrophenyl)-1H-imidazole vs. Closest Structural Analogs


Synthesis Yield Benchmarking: 1-(4-Bromo-2-nitrophenyl)-1H-imidazole Achieves 74% Yield Under Standard Conditions

The synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole via condensation of 4-bromo-2-nitroaniline with imidazole proceeds with an isolated yield of 74%, compared to reported yields of 80% for 1-(2-nitrophenyl)imidazole and 97% for 1-(4-nitrophenyl)imidazole under optimized para-selective conditions [1]. While the yield is moderately lower than the para-nitro analog, this difference reflects the increased steric hindrance imposed by the ortho-nitro group, which confers distinct reactivity advantages in downstream transformations.

Organic Synthesis Process Chemistry Imidazole Functionalization

Lipophilicity Modulation: Ortho-Nitro/Para-Bromo Substitution Shifts LogP to 2.543 vs. Analog Series

The calculated octanol-water partition coefficient (LogP) for 1-(4-bromo-2-nitrophenyl)-1H-imidazole is 2.543 . This value positions the compound between the less lipophilic 1-(4-nitrophenyl)-1H-imidazole (LogP 1.65–2.30) and the more lipophilic 1-(4-bromophenyl)-1H-imidazole (LogP 2.75) . The intermediate LogP value results from the opposing contributions of the electron-withdrawing nitro group (decreasing LogP) and the hydrophobic bromine atom (increasing LogP).

ADME Optimization Physicochemical Profiling Medicinal Chemistry

Antithrombotic Potential: Ortho-Nitro Substituted Imidazoles as Pharmacologically Privileged Scaffolds

European Patent EP0058047A1 explicitly discloses that substituted imidazole derivatives bearing nitro, bromo, or chloro substituents on the phenyl ring exhibit antithrombotic activity in mammalian models [1]. The patent claims a genus of compounds with general formula encompassing 1-(4-bromo-2-nitrophenyl)-1H-imidazole, where R1–R3 can independently be hydrogen, chloro, bromo, fluoro, methyl, ethyl, methoxy, amino, hydroxy, or nitro. The presence of both bromo and nitro substituents is identified as conferring pharmacological activity not observed in unsubstituted phenylimidazoles.

Antithrombotic Cardiovascular GPCR Modulation

EGFR Kinase Inhibition Potential: Para-Bromo Imidazole Scaffold Demonstrates Sub-Micromolar IC50 Activity

Although direct EGFR inhibition data for 1-(4-bromo-2-nitrophenyl)-1H-imidazole are not publicly available, the structurally related analog 1-(4-bromophenyl)-1H-imidazole (compound 5f) exhibits potent EGFR inhibition with an IC50 of 0.21 ± 0.02 μM and a binding energy (ΔGb) of -49.4869 kcal/mol . The para-bromo substituent is critical for binding pocket occupancy, suggesting that 1-(4-bromo-2-nitrophenyl)-1H-imidazole retains this favorable binding motif while the additional ortho-nitro group may enhance electron deficiency for improved interactions with catalytic lysine residues.

EGFR Inhibitor Kinase Cancer Antiproliferative

Purity and Storage Stability: Commercial Grade Specification ≥95% with Defined Storage Parameters

Commercially available 1-(4-bromo-2-nitrophenyl)-1H-imidazole is supplied with a purity specification of ≥95% . Storage recommendations specify sealing under dry conditions at 2–8°C to maintain stability . While purity specifications for analogous compounds such as 1-(4-chloro-2-nitrophenyl)-1H-imidazole are also reported at 95% , the bromo analog offers superior reactivity in cross-coupling reactions due to the lower bond dissociation energy of the C–Br bond compared to C–Cl.

Quality Control Procurement Compound Management

Optimized Application Scenarios for 1-(4-Bromo-2-nitrophenyl)-1H-imidazole in Research and Industrial Workflows


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

The para-bromo substituent on 1-(4-bromo-2-nitrophenyl)-1H-imidazole serves as an ideal coupling partner for Suzuki-Miyaura reactions with aryl boronic acids, enabling rapid diversification of the phenyl ring while preserving the ortho-nitro group for subsequent reduction to an aniline or further functionalization. This orthogonal reactivity is essential for constructing focused libraries of imidazole-containing biaryl compounds for medicinal chemistry campaigns, as evidenced by the antithrombotic activity disclosed in EP0058047A1 [1].

Lead Optimization in Kinase Inhibitor Programs

Given the demonstrated EGFR inhibitory activity of the para-bromo imidazole scaffold (IC50 = 0.21 μM for the simpler analog) , 1-(4-bromo-2-nitrophenyl)-1H-imidazole provides a synthetically tractable entry point for kinase inhibitor SAR studies. The ortho-nitro group offers a modifiable handle that can be reduced, acylated, or converted to heterocycles, enabling systematic exploration of substituent effects on potency and selectivity. The intermediate LogP of 2.543 may also contribute to favorable ADME profiles compared to more lipophilic analogs .

Antithrombotic Drug Discovery Intermediate

European Patent EP0058047A1 explicitly claims substituted imidazole derivatives bearing nitro and bromo substituents as antithrombotic agents [1]. 1-(4-Bromo-2-nitrophenyl)-1H-imidazole serves as a key intermediate for synthesizing the claimed genus of compounds, providing a validated starting point for cardiovascular drug discovery programs. Its procurement in ≥95% purity with defined storage conditions ensures reproducibility in biological assays .

Functional Materials and Coordination Chemistry

The imidazole N-3 nitrogen, combined with the electron-deficient 2-nitrophenyl ring, creates a bidentate or monodentate ligand scaffold suitable for transition metal coordination. The para-bromo group offers an additional site for post-coordination functionalization via cross-coupling, enabling the construction of metal-organic frameworks (MOFs) or metallodrugs with tunable properties. This dual functionality is absent in analogs lacking either the nitro or bromo substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-2-nitrophenyl)-1h-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.